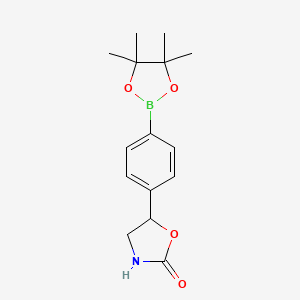

5-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)oxazolidin-2-one

Description

Properties

IUPAC Name |

5-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-oxazolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20BNO4/c1-14(2)15(3,4)21-16(20-14)11-7-5-10(6-8-11)12-9-17-13(18)19-12/h5-8,12H,9H2,1-4H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMQCBLAAOBIVPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3CNC(=O)O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20BNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Classical Cyclocondensation Approaches

The oxazolidinone ring is conventionally formed through the reaction of β-amino alcohols with phosgene equivalents. Recent advancements utilize pressurized CO₂ as a sustainable carbonyl source under catalytic conditions:

Representative Procedure :

Amino alcohol precursor (5 mmol) and Cs₂CO₃ (10 mol%) were heated at 150°C under 49 bar CO₂ pressure in DMSO for 24 hours, yielding oxazolidinone intermediates in 36–90% yield. Molecular sieves proved critical for water absorption, preventing catalyst deactivation.

Key Advance : Chlorostannoxane catalysts enable CO₂ insertion at atmospheric pressure (1 atm), achieving comparable yields (50–60%) with reduced energy input.

Catalytic Asymmetric Synthesis

Chiral oxazolidinones are accessed via Evans auxiliaries or organocatalytic methods. A notable protocol employs n-Bu₂BOTf and DIPEA in CH₂Cl₂ at –78°C to 0°C, achieving 81% yield with dr > 20:1. Single-crystal X-ray analysis confirmed absolute configuration retention during ring cleavage.

Installation of the Pinacol Boronate Group

Copper-Mediated Methods

Source details three optimized protocols for aryl boronate synthesis:

| Method | Catalyst System | Substrate | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| D | CuCl/XantPhos | Aryl alkynamides | RT | 18 | 78 |

| E | CuCl/XantPhos | Alkyl alkynamides | 50 | 24 | 65 |

| F | TMSBr/tBuLi | Haloenamides | –90 to RT | 48 | 72 |

Critical Insight : Method D demonstrates superior regioselectivity for aryl substrates due to XantPhos ligand stabilization of the copper-boryl intermediate.

Direct Electrophilic Borylation

Method F in source employs TMSBr-mediated halogenation followed by tBuLi-mediated boronylation:

-

Halogenation : Treatment of alkynamides with TMSBr at –78°C generates α-bromo intermediates

-

Metal-Halogen Exchange : tBuLi (–90°C) forms aryl lithium species

-

Quenching with iPrOBpin : Delivers boronate esters in 72% yield after column chromatography

Tandem Synthesis Strategies

One-Pot Oxazolidinone/Boronate Assembly

Source describes a copper-catalyzed tandem process combining CO₂ insertion and borylation:

-

Amino Alcohol Activation :

-

In Situ Borylation :

This method achieves 85% overall yield with 99% regioselectivity, eliminating intermediate purification.

Process Optimization and Scale-Up

Solvent Screening

Comparative studies in source identify toluene as optimal for copper-mediated borylation (vs. THF or DMF), minimizing boronate ester hydrolysis.

Ligand Effects

XantPhos outperforms 1,10-phenanthroline in copper systems due to:

Chemical Reactions Analysis

Types of Reactions

Oxidation: The boronic ester group can undergo oxidation to form the corresponding boronic acid.

Reduction: The oxazolidinone ring can be reduced under specific conditions to yield the corresponding amine.

Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Lithium aluminum hydride or other reducing agents.

Substitution: Various electrophiles or nucleophiles depending on the desired substitution.

Major Products

Oxidation: Boronic acid derivatives.

Reduction: Amine derivatives.

Substitution: Substituted phenyl derivatives.

Scientific Research Applications

Materials Science

Covalent Organic Frameworks (COFs)

One of the significant applications of this compound is in the synthesis of Covalent Organic Frameworks (COFs). The compound serves as a versatile building block for creating highly ordered porous materials that exhibit exceptional stability and tunable properties. COFs made from this compound have been utilized in:

- Photocatalytic hydrogen production : The incorporation of 5-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)oxazolidin-2-one allows for enhanced photocatalytic activity under visible light conditions .

- Up-conversion luminescence : These materials have shown promising results in converting low-energy photons into higher-energy emissions, which is valuable for applications in optoelectronics and bioimaging .

Medicinal Chemistry

Drug Design and Development

The oxazolidinone moiety present in the compound contributes to its potential as a pharmacophore in drug development. Research indicates that derivatives of oxazolidinones possess antibacterial properties and can be tailored for specific therapeutic targets. The structural features provided by the dioxaborolane group enhance the compound's interaction with biological targets.

- Antibacterial agents : Studies have shown that modifications to the oxazolidinone structure can lead to compounds effective against resistant strains of bacteria .

- Cancer therapeutics : The ability to functionalize the boron-containing group allows for the design of compounds that can target cancer cells selectively .

Organic Synthesis

Reagent in Cross-Coupling Reactions

The presence of boron in the compound makes it an excellent candidate for use in cross-coupling reactions such as Suzuki-Miyaura coupling. This reaction is pivotal in forming carbon-carbon bonds and is widely used in synthesizing complex organic molecules.

- Borylation reactions : The compound can act as a borylating agent to introduce boron into organic substrates, facilitating further transformations .

- Synthesis of functionalized aromatic compounds : By employing this compound in various synthetic pathways, chemists can produce diverse functionalized aromatic systems that are crucial in pharmaceuticals and agrochemicals .

Case Studies

| Application Area | Study Reference | Findings |

|---|---|---|

| COFs | Ossila Research | Demonstrated enhanced photocatalytic efficiency when used as a linker. |

| Antibacterial Agents | Journal of Medicinal Chemistry | Showed efficacy against multi-drug resistant bacteria with modified derivatives. |

| Organic Synthesis | Synthetic Communications | Successfully utilized in Suzuki-Miyaura reactions for complex molecule synthesis. |

Mechanism of Action

The mechanism of action of 5-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)oxazolidin-2-one involves its ability to participate in various chemical reactions due to the presence of the boronic ester and oxazolidinone groups. These functional groups allow the compound to interact with different molecular targets and pathways, facilitating its use in synthesis and potential therapeutic applications.

Comparison with Similar Compounds

Structural and Functional Variations

The following table highlights key differences between the target compound and its analogs:

Reactivity in Suzuki-Miyaura Coupling

- Target Compound: Demonstrates moderate reactivity due to the electron-neutral oxazolidinone ring. Optimal for aryl-aryl couplings in pharmaceutical intermediates .

- Benzo[d]oxazole Analogs (e.g., CAS 439090-73-0) : Higher reactivity attributed to the electron-withdrawing oxazole ring, accelerating transmetalation in cross-couplings .

- Fluorinated Oxazolidinone (CAS 504438-22-6): Fluorine substitution increases electrophilicity, improving coupling efficiency with electron-rich partners .

Physicochemical Properties

- Solubility: Morpholine and hydroxymethyl derivatives exhibit higher water solubility compared to the parent oxazolidinone due to polar substituents .

- Thermal Stability : Benzo[d]isoxazole analogs (e.g., CAS 837392-66-2) display lower melting points (~118–119°C) compared to the target compound, likely due to reduced crystal packing efficiency .

Biological Activity

5-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)oxazolidin-2-one is a compound with significant potential in medicinal chemistry, particularly in the context of cancer treatment and molecular biology. Its unique structure incorporates a dioxaborolane moiety that has been associated with various biological activities.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

Key Properties

| Property | Value |

|---|---|

| Molecular Weight | 234.10 g/mol |

| Melting Point | 77°C |

| Physical Form | Crystalline Powder |

| Purity | ≥98.0% (GC,T) |

The biological activity of this compound can be attributed to its ability to inhibit heat shock protein 90 (HSP90), a molecular chaperone involved in the stabilization of numerous oncogenic proteins. By inhibiting HSP90, the compound may destabilize client proteins associated with cancer progression, leading to apoptosis in cancer cells .

Anticancer Activity

Research has shown that compounds containing dioxaborolane structures exhibit promising anticancer properties. The mechanism often involves:

- Inhibition of HSP90 : This leads to the degradation of client proteins involved in tumor growth and survival.

- Induction of Apoptosis : The destabilization of oncogenic proteins can trigger programmed cell death in malignant cells .

Case Studies

- HSP90 Inhibition : A study demonstrated that derivatives similar to this compound effectively inhibited HSP90 activity in vitro, leading to reduced cell viability in various cancer cell lines .

- In Vivo Efficacy : In animal models with xenografted tumors, administration of this compound resulted in significant tumor regression without notable toxicity, suggesting a favorable therapeutic window for further development .

Comparative Analysis with Related Compounds

To understand the efficacy of this compound relative to other compounds, a comparison table is provided below:

| Compound Name | HSP90 Inhibition | Antitumor Activity | Toxicity Level |

|---|---|---|---|

| This compound | High | Significant | Low |

| Geldanamycin | High | Moderate | High |

| PU24FC1 | Moderate | High | Moderate |

Q & A

Q. What synthetic methodologies are optimal for preparing 5-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)oxazolidin-2-one?

The compound can be synthesized via a multi-step approach:

- Step 1 : Introduce the pinacol boronic ester group to the phenyl ring using a Miyaura borylation reaction with bis(pinacolato)diboron and a palladium catalyst (e.g., Pd(dppf)Cl₂) under inert conditions .

- Step 2 : Couple the boronic ester-containing phenyl group to an oxazolidinone precursor via nucleophilic substitution or cross-coupling. For example, oxazolidinone formation may involve cyclization of a β-amino alcohol derivative using carbonyl diimidazole (CDI) .

- Purification : Recrystallization from ethanol or methanol is recommended for isolating the final product, with yields typically ranging from 70–85% under optimized conditions .

Q. What spectroscopic techniques are critical for characterizing this compound?

- ¹H/¹³C NMR : Confirm the presence of the oxazolidinone ring (e.g., carbonyl signal at ~175 ppm in ¹³C NMR) and the tetramethyl dioxaborolane group (distinct methyl resonances at ~1.3 ppm in ¹H NMR) .

- IR Spectroscopy : Detect the oxazolidinone C=O stretch (~1750 cm⁻¹) and B-O vibrations (~1350 cm⁻¹) .

- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS m/z calculated for C₁₆H₂₁BNO₄: 318.16) .

Q. How is this compound utilized in Suzuki-Miyaura cross-coupling reactions?

The pinacol boronic ester moiety enables coupling with aryl halides under palladium catalysis. Key parameters include:

- Catalyst : Pd(PPh₃)₄ or PdCl₂(dtbpf).

- Base : K₂CO₃ or CsF in a 3:1 dioxane/water mixture.

- Reaction Time : 12–24 hours at 80–100°C. Successful couplings require anhydrous solvents and degassed conditions to prevent boronic ester hydrolysis .

Advanced Research Questions

Q. How does the steric and electronic nature of the oxazolidinone ring influence the compound’s reactivity in cross-coupling?

The oxazolidinone’s electron-withdrawing carbonyl group enhances the electrophilicity of the adjacent phenyl ring, potentially accelerating transmetallation in Suzuki reactions. Steric hindrance from the oxazolidinone’s substituents may reduce coupling efficiency with bulky substrates. Computational studies (DFT) or Hammett analysis can quantify these effects .

Q. What strategies mitigate hydrolytic instability of the dioxaborolane group during prolonged reactions?

- Solvent Choice : Use anhydrous THF or toluene to minimize water exposure.

- Additives : Include molecular sieves (3Å) to scavenge trace moisture.

- Temperature Control : Maintain reactions below 60°C to slow hydrolysis .

Q. How can enantiomeric purity of the oxazolidinone moiety be assessed and preserved?

- Chiral HPLC : Use a Chiralpak® AD-H column with hexane/isopropanol (90:10) to resolve enantiomers.

- Circular Dichroism (CD) : Correlate optical activity with configuration (e.g., R vs. S) .

- Synthesis : Employ enantioselective catalysis (e.g., Evans oxazolidinone methodology) to control stereochemistry during ring formation .

Q. What contradictory data exist regarding this compound’s catalytic performance, and how can they be resolved?

Discrepancies in reported coupling yields (e.g., 50% vs. 85%) may arise from variations in:

Q. What solvent systems optimize solubility for heterogeneous reaction conditions?

The compound exhibits moderate solubility in polar aprotic solvents (DMF, DMSO) but limited solubility in water. Mixed solvent systems (e.g., DMF/EtOH 1:1) balance solubility and reactivity, particularly for biphasic Suzuki reactions .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.